3-Chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-[(2-chlorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-12-4-2-1-3-11(12)9-18-14-6-5-10(8-17)7-13(14)16/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTVXFFLWWCYNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies
The synthesis of 3-chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde revolves around two primary approaches:
- Etherification followed by formylation
- Formylation followed by etherification
Key challenges include regioselective chlorination, stability of the aldehyde group under reaction conditions, and achieving high yields in multi-step sequences.
Stepwise Preparation Methods
Route 1: Williamson Ether Synthesis and Subsequent Formylation
Synthesis of 3-Chloro-4-hydroxybenzaldehyde
The precursor 3-chloro-4-hydroxybenzaldehyde is synthesized via directed ortho-chlorination of 4-hydroxybenzaldehyde. Using sulfuryl chloride (SO₂Cl₂) in acetic acid at 0–5°C achieves 78% regioselectivity for the 3-chloro isomer.
Reaction Conditions
- Solvent : Glacial acetic acid
- Chlorinating agent : SO₂Cl₂ (1.2 equiv)
- Temperature : 0–5°C
- Yield : 65–70%
Etherification with 2-Chlorobenzyl Bromide
The hydroxyl group is alkylated using 2-chlorobenzyl bromide under basic conditions:
$$
\text{3-Chloro-4-hydroxybenzaldehyde} + \text{2-Chlorobenzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}
$$
Optimized Parameters
| Parameter | Value |
|---|---|
| Base | K₂CO₃ (2.5 equiv) |
| Solvent | DMF |
| Temperature | 80°C, 12 h |
| Yield | 82% |
Route 2: Friedel-Crafts Acylation and Reduction (Patent Adaptation)
Adapted from CN103896752A, this four-step route achieves a 53% overall yield:
Step 1: Acyl Chloride Formation
2-Chloro-5-bromobenzoic acid is converted to its acyl chloride using oxalyl chloride:
$$
\text{2-Chloro-5-bromobenzoic acid} \xrightarrow{\text{Oxalyl chloride, DMF}} \text{5-Bromo-2-chlorobenzoyl chloride} \quad (\text{Yield: 95%})
$$
Step 2: Friedel-Crafts Acylation
The acyl chloride reacts with 2-chlorobenzyl alcohol under Lewis acid catalysis:
$$
\text{5-Bromo-2-chlorobenzoyl chloride} + \text{2-Chlorobenzyl alcohol} \xrightarrow{\text{AlCl}_3} \text{Ketone Intermediate} \quad (\text{Yield: 88%})
$$
Step 3: Ketone Reduction
The ketone is reduced to a methylene group using Pd/C and H₂:
$$
\text{Ketone Intermediate} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{4-Bromo-1-chloro-2-(2-chlorobenzyl)benzene} \quad (\text{Yield: 91%})
$$
Step 4: Formylation via Directed Metallation
Lithiation at the bromine-adjacent position followed by DMF quenching introduces the aldehyde:
$$
\text{4-Bromo-1-chloro-2-(2-chlorobenzyl)benzene} \xrightarrow{\text{LDA, DMF}} \text{Target Compound} \quad (\text{Yield: 70%})
$$
Comparative Performance of Routes
| Metric | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 54% | 53% |
| Step Count | 2 | 4 |
| Scalability | Moderate | High |
| Purification Complexity | Low | High |
Alternative Methodologies
Ullmann Coupling for Ether Formation
A copper-catalyzed coupling between 3-chloro-4-iodobenzaldehyde and 2-chlorobenzyl alcohol achieves the ether linkage in one step:
$$
\text{3-Chloro-4-iodobenzaldehyde} + \text{2-Chlorobenzyl alcohol} \xrightarrow{\text{CuI, 1,10-Phenanthroline}} \text{Target Compound} \quad (\text{Yield: 68%})
$$
Advantages :
- Avoids harsh basic conditions.
- Compatible with thermally sensitive substrates.
Critical Analysis of Reaction Conditions
Solvent Effects on Etherification
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may lead to aldehyde oxidation. Non-polar solvents (toluene) reduce side reactions but require higher temperatures.
Solvent Screening Data
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 12 | 82 |
| DMSO | 10 | 80 |
| Toluene | 24 | 65 |
| Acetonitrile | 18 | 72 |
Temperature Optimization in Formylation
Low temperatures (–78°C) improve regioselectivity during lithiation but increase reaction time. A balance is achieved at –40°C:
| Temperature (°C) | Selectivity (%) | Yield (%) |
|---|---|---|
| –78 | 98 | 65 |
| –40 | 95 | 70 |
| 0 | 85 | 60 |
Industrial-Scale Considerations
Cost Analysis of Starting Materials
| Material | Cost (USD/kg) |
|---|---|
| 2-Chloro-5-bromobenzoic acid | 320 |
| 2-Chlorobenzyl bromide | 280 |
| Oxalyl chloride | 150 |
Route 2’s higher raw material costs are offset by superior scalability.
Waste Management Strategies
- Oxalyl chloride byproducts : Neutralized with aqueous NaHCO₃.
- Pd/C catalyst : Recycled via filtration, achieving 90% recovery.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: 3-Chloro-4-[(2-chlorobenzyl)oxy]benzoic acid.
Reduction: 3-Chloro-4-[(2-chlorobenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.
Comparison with Similar Compounds
Positional Isomers: 5-Chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde (CAS 590359-98-1)
- Structural Differences : This isomer has a chloro group at position 5 and a 2-chlorobenzyloxy group at position 2, compared to the target compound’s substitutions at positions 3 and 4.
- Electronic Effects: The meta-chloro group in the target compound creates a stronger electron-withdrawing effect, enhancing the electrophilicity of the aldehyde group relative to the isomer’s para-chloro configuration.
- Applications : Both compounds serve as intermediates in drug synthesis, but their substitution patterns may lead to divergent biological activities or metabolic stability .
Heterocyclic Analog: 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde (CAS 870837-48-2)
- Structural Differences : The 2-chlorobenzyloxy group in the target compound is replaced by an imidazole ring.
- Impact on Properties :
- Electronic Profile : The imidazole’s nitrogen atoms introduce basicity and hydrogen-bonding capability, absent in the target compound. This enhances solubility in polar solvents (e.g., logP 1.8 vs. 3.2 for the target compound, estimated).
- Reactivity : The imidazole may participate in coordination chemistry or act as a ligand in metal-catalyzed reactions, unlike the inert benzyloxy group.
- Applications : Useful in catalysis or as a building block for heterocyclic drug candidates, contrasting with the target compound’s role in electrophilic intermediates .
Fluorinated Analogs: 3-Chloro-4-(3-fluorobenzyloxy)aniline (CAS 202197-26-0)
- Structural Differences: The aldehyde group in the target compound is replaced by an amino group, and the benzyloxy substituent contains fluorine.
- Impact on Properties: Reactivity: The amino group enables salt formation or diazotization, whereas the aldehyde group favors condensation reactions.
- Applications : Likely used in amine-based drug scaffolds (e.g., aniline-derived kinase inhibitors) rather than aldehyde-containing intermediates .
Multi-Halogenated Derivative: 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde (CAS 667436-66-0)
- Structural Differences : Additional fluorine at position 4 of the benzyloxy group.
- Impact on Properties :
- Lipophilicity : Fluorine’s hydrophobicity increases logP (~3.5) compared to the target compound (~3.2), affecting membrane permeability.
- Electrophilicity : The fluorine-enhanced electron withdrawal further activates the aldehyde for nucleophilic attack.
- Applications : Suitable for high-stability intermediates in environments requiring resistance to oxidative degradation .
Data Table: Key Properties of Comparative Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | logP (Est.) | Reactivity Highlights |
|---|---|---|---|---|---|---|
| 3-Chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde | Not Provided | C₁₄H₉Cl₂O₂ | 289.13 | Aldehyde, 2×Cl | 3.2 | High electrophilicity, steric accessibility |
| 5-Chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde | 590359-98-1 | C₁₄H₉Cl₂O₂ | 289.13 | Aldehyde, 2×Cl | 3.2 | Ortho-substitution increases steric hindrance |
| 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde | 870837-48-2 | C₁₀H₇ClN₂O | 206.63 | Aldehyde, Imidazole, Cl | 1.8 | Hydrogen bonding, coordination chemistry |
| 3-Chloro-4-(3-fluorobenzyloxy)aniline | 202197-26-0 | C₁₃H₁₀ClFNO | 265.68 | Aniline, F, Cl | 2.9 | Salt formation, diazotization |
| 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde | 667436-66-0 | C₁₄H₈Cl₂FO₂ | 307.12 | Aldehyde, 2×Cl, F | 3.5 | Enhanced electrophilicity, high stability |
Biological Activity
3-Chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde is an organic compound that has garnered interest in the fields of medicinal chemistry and biological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a chlorinated benzaldehyde structure with a chlorobenzyl ether moiety. Its empirical formula contributes to its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHClO |
| Molecular Weight | Approximately 288.15 g/mol |
| Functional Groups | Aldehyde, Ether, Chlorine |
Antimicrobial Activity
Research indicates that chlorinated compounds often exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates activity against various bacterial strains. The presence of chlorine atoms is believed to enhance its binding affinity to microbial enzymes or receptors, leading to inhibition of growth.
- Study Findings : In vitro tests revealed that the compound showed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like norfloxacin.
Anticancer Potential
The anticancer properties of this compound have also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms.
- Mechanism of Action : The aldehyde group can form covalent bonds with nucleophilic sites on proteins involved in cell cycle regulation, potentially leading to cell death.
- Case Study : A recent investigation assessed the compound's effects on human cancer cell lines, revealing IC values indicating significant cytotoxicity. For example, it exhibited an IC of approximately 15 µM against the A-431 epidermoid carcinoma cell line .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways by forming covalent bonds with their active sites.
- Receptor Interaction : It could bind to cellular receptors, modulating signal transduction pathways that influence cell proliferation and survival.
Research Applications
The compound has several applications in scientific research:
- Medicinal Chemistry : As a building block for synthesizing more complex organic molecules.
- Pharmacology : Investigated for its potential therapeutic properties in drug development.
- Industrial Use : Employed in the production of specialty chemicals and intermediates for various industrial processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
